molecular formula C12H18ClN3OS B2860286 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide CAS No. 392288-42-5

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide

Cat. No.: B2860286
CAS No.: 392288-42-5
M. Wt: 287.81
InChI Key: KGQSNMLRFSCDBB-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide is a useful research compound. Its molecular formula is C12H18ClN3OS and its molecular weight is 287.81. The purity is usually 95%.
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Scientific Research Applications

Carbon Dioxide Fixation

  • Application : Bifunctional frustrated pyrazolylborane Lewis pairs have been used for small molecule fixation, including carbon dioxide, leading to the formation of zwitterionic, bicyclic boraheterocycles. This process is strongly exothermic and proceeds with a low energy barrier, showcasing potential applications in environmental chemistry and material sciences (Theuergarten et al., 2012).

Synthesis and Biological Evaluation

  • Application : Pyrazinecarboxamides, including structures similar to N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide, have been synthesized and evaluated for their biological activities. They exhibit notable anti-mycobacterial and antifungal effects, along with inhibitory effects on photosynthesis, indicating their potential in pharmaceutical and agricultural research (Doležal et al., 2006).

Antitumor Activity

  • Application : Novel oxadiazole and trifluoromethylpyridine derivatives, related to the specified compound, have been investigated for their antitumor activity. These compounds have shown promise in vitro against a range of cancer cell lines, suggesting their potential use in oncology (Maftei et al., 2016).

Photosynthetic Electron Transport Inhibition

  • Application : Pyrazole derivatives, including those related to this compound, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This property is valuable in the development of new herbicides and studies on plant physiology (Vicentini et al., 2005).

Coordination Chemistry and Biological Sensing

  • Application : Pyrazolylpyridines and related ligands, akin to the mentioned compound, have been used in the synthesis of luminescent lanthanide compounds for biological sensing. They also show unusual thermal and photochemical spin-state transitions in iron complexes, indicating their potential in material science and biochemistry (Halcrow, 2005).

Antihypertensive Beta-Adrenergic Blocking

  • Application : Isoelectronic analogues of the compound have been synthesized and evaluated for beta-adrenoceptor antagonist activity and vasodilating potency. This suggests potential applications in cardiovascular pharmacology (Baldwin et al., 1980).

Polymerization and Materials Science

  • Application : Pyrazolylpropanamide-type ligands, similar in structure, have been used in the synthesis of new complexes with transition metals, leading to the development of materials with unique supramolecular structures. These have implications in materials science and polymerization studies (Liebing et al., 2019).

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OS/c1-7(13)11(17)14-10-8-5-18-6-9(8)15-16(10)12(2,3)4/h7H,5-6H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQSNMLRFSCDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.